![molecular formula C8H12N4O4S B3024163 5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate CAS No. 1177350-27-4](/img/structure/B3024163.png)
5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another involves functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine and its derivatives can undergo various chemical reactions. For instance, multicomponent reactions (MCRs) are often used for the synthesis of spirooxindole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, a compound with a pyrrolidine ring would have different properties compared to its aromatic counterpart, pyrrole .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Bioactive Molecules
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported . These compounds have shown significant biological activity, which suggests that “5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate” may also have potential bioactive properties.
Adsorption Properties
Compounds with pyrrolidine structures have been used in the synthesis of adsorbents . These adsorbents have demonstrated significant adsorption capacities for certain elements . This suggests that “5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate” may also have potential applications in the field of adsorption.
Rare Earth Metal Ions Adsorption
Pyrrolidine-based compounds have been used in the adsorption of rare earth metal ions . The introduction of the extractant PYRDGA notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr . This suggests that “5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate” may also have potential applications in the field of rare earth metal ions adsorption.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are known to interact with various biological targets, leading to diverse therapeutic effects .
Mode of Action
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological effects, which could potentially be attributed to this compound .
Action Environment
It is known that environmental factors can significantly influence the action of various compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxalic acid;5-pyrrolidin-2-yl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.C2H2O4/c7-6-10-9-5(11-6)4-2-1-3-8-4;3-1(4)2(5)6/h4,8H,1-3H2,(H2,7,10);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCWUHZWTVDWDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)N.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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